1-(4-fluorophenyl)-4-methoxy-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-methoxy-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Nucleophilic [18F] Fluorination : This compound has been studied for the synthesis of PET radiotracers for studying CB1 cannabinoid receptors in the animal brain. The synthesis involved nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, resulting in compounds like [18F]NIDA-42033 with high specific radioactivity and radiochemical purity (Katoch-Rouse & Horti, 2003).
Structure Analysis of Analogues : The structural analysis of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, including similar compounds, revealed insights into their geometric parameters and intermolecular interactions (Köysal et al., 2005).
Cytotoxic Evaluation : Novel analogues of this compound have been synthesized and evaluated for cytotoxicity against breast cancer cell lines, showing promising results in terms of anticancer activity (Ahsan et al., 2018).
Crystal Structure Determination : Studies on the crystal structure of related pyrazoline derivatives provide insights into their molecular configurations and potential interactions (Jasinski et al., 2012).
Potential Applications
Antimicrobial Activity : Pyrazoline derivatives, including similar compounds, have been synthesized and evaluated for antimicrobial activities, showing potential as therapeutic agents (Dangar et al., 2014).
Synthesis of Radiotracers : The compound and its analogues have been utilized in the synthesis of radiotracers for positron emission tomography (PET) imaging, particularly targeting the CB1 cannabinoid receptor (Tobiishi et al., 2007).
Cancer Research : Various derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, contributing to cancer research and potential therapeutic applications (Hassan et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. The interaction of the compound with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the target. It’s important to note that the mode of action can vary widely among different compounds, even those with similar structures .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound would depend on various factors, including the compound’s chemical structure, the route of administration, and the individual’s physiological characteristics .
Result of Action
The specific effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular function .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(3-phenylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-26-18-14-24(17-11-9-16(21)10-12-17)23-19(18)20(25)22-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJMGYHGDHQZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCCCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.